molecular formula C15H21N5O9S2 B12330944 4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid

4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid

Cat. No.: B12330944
M. Wt: 479.5 g/mol
InChI Key: NLLZXNZZQGCGOO-UHFFFAOYSA-N
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Description

4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core with multiple functional groups, including methanesulfonamide, diazinane, and carbamoylsulfamoyl moieties. These functional groups contribute to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the benzoic acid derivative, followed by the introduction of the methanesulfonamide group through sulfonation reactions. The diazinane ring can be synthesized via cyclization reactions, and the final steps involve the coupling of the carbamoylsulfamoyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methanesulfonamidomethyl)benzoic acid: Shares the methanesulfonamide and benzoic acid core but lacks the diazinane and carbamoylsulfamoyl groups.

    2-[(4-Methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid: Contains the diazinane and carbamoylsulfamoyl groups but lacks the methanesulfonamide moiety.

Uniqueness

4-(Methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H21N5O9S2

Molecular Weight

479.5 g/mol

IUPAC Name

4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1,3-diazinan-2-yl)carbamoylsulfamoyl]benzoic acid

InChI

InChI=1S/C15H21N5O9S2/c1-29-12-6-11(21)17-14(18-12)19-15(24)20-31(27,28)10-5-8(7-16-30(2,25)26)3-4-9(10)13(22)23/h3-5,12,14,16,18H,6-7H2,1-2H3,(H,17,21)(H,22,23)(H2,19,20,24)

InChI Key

NLLZXNZZQGCGOO-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)NC(N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=C2)CNS(=O)(=O)C)C(=O)O

Origin of Product

United States

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